molecular formula C7H6BrClO B065169 1-Bromo-3-chloro-5-methoxybenzene CAS No. 174913-12-3

1-Bromo-3-chloro-5-methoxybenzene

Cat. No.: B065169
CAS No.: 174913-12-3
M. Wt: 221.48 g/mol
InChI Key: VOGGSKPTKSAXHR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-methoxybenzene is an organic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups at the 1, 3, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

1-Bromo-3-chloro-5-methoxybenzene, like other benzene derivatives, primarily targets the aromatic ring structure of organic compounds. The aromatic ring is a key structural component in many biological molecules, including proteins, nucleic acids, and lipids .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound can affect various biochemical pathways, particularly those involving aromatic compounds. The exact pathways and their downstream effects would depend on the specific biological context and the other molecules present .

Pharmacokinetics

Like other benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized (possibly via electrophilic aromatic substitution reactions), and eventually excreted .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways involved. In general, the compound’s electrophilic aromatic substitution reactions could lead to changes in the structure and function of target molecules, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by biological factors, such as the specific targets and pathways present in a given biological context .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3-methoxyanisole. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-chloro-5-methoxybenzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-5-methoxybenzene is unique due to the presence of the methoxy group, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and bioactive molecules .

Properties

IUPAC Name

1-bromo-3-chloro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGSKPTKSAXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620624
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-12-3
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium methoxide (2.20 ml of a 4.5M solution in methanol, 10.0 mmol) was added dropwise to a stirred solution of 1-fluoro-3-chloro-5-bromobenzene (1.00 g, 4.77 mmol) in methanol (28 ml) at room temperature under nitrogen. The reaction was heated under reflux for 3 days and cooled to room temperature. The mixture was concentrated under reduced pressure and the resulting yellow oil was dissolved in dichloromethane (30 ml). The resulting solution was washed with water (2×20 ml) dried over magnesium sulphate, filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel eluting with cyclohexane to provide the title compound (302 mg) as a colourless oil.
Name
Sodium methoxide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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solution
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1 g
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28 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium methoxide (4.5M solution in methanol, 2.20 ml, 10.0 mmol) was added dropwise to a stirred solution of 1-fluoro-3-chloro-5-bromobenzene (1.00 g, 4.77 mmol) in methanol (28 ml) at room temperature under a nitrogen atmosphere. The mixture was heated under reflux for 3 days and then cooled to room temperature. The mixture was evaporated under reduced pressure and the resulting yellow oil was dissolved in dichloromethane (30 ml). The dichloromethane solution was washed with water (2×20 ml) dried over magnesium sulphate, filtered and evaporated under reduced pressure. The residue was purified by chromatography on silica gel eluting with cyclohexane to provide the title compound as a colourless oil (302 mg).
Name
Sodium methoxide
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-3-chloro-5-fluorobenzene (25 g, 120 mmol) in methanol (800 ml) was added sodium methoxide (64 g, 1180 mmol). The reaction was heated to reflux for 9 days. The reaction was then concentrated in vacuo to one fifth of the volume (150 ml), cooled. and water (1000 ml) added. The mixture was extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with brine (2×100 ml), dried over Na2SO4 and evaporated to afford the title compound (24.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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